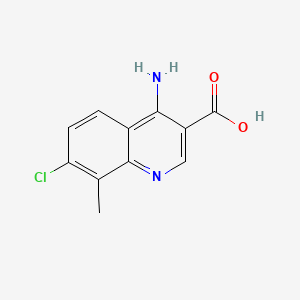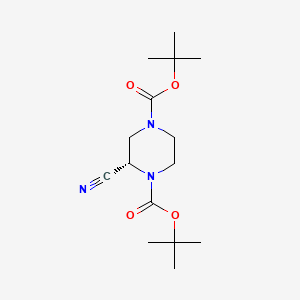
1,2,5-Trideutéro-4-(tridéutéro-méthyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is a deuterated derivative of imidazole, a five-membered heterocyclic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.
Applications De Recherche Scientifique
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetic isotope effects.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Deuterated compounds are explored for their potential therapeutic benefits, including improved pharmacokinetics and reduced toxicity.
Industry: It is used in the development of advanced materials and as a tracer in environmental studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole typically involves the deuteration of imidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of imidazole derivatives .
Industrial Production Methods: Industrial production of deuterated compounds often employs large-scale catalytic exchange reactions. The process involves the use of deuterium gas and catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium. This method ensures high yields and purity of the deuterated product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions include deuterated imidazole derivatives, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole involves its interaction with molecular targets and pathways similar to those of non-deuterated imidazole. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. Deuterium’s higher bond dissociation energy compared to hydrogen can lead to altered reaction kinetics and metabolic stability.
Comparaison Avec Des Composés Similaires
Imidazole: The non-deuterated parent compound.
2-Methylimidazole: A methyl-substituted derivative.
4,5-Dimethylimidazole: A dimethyl-substituted derivative.
Uniqueness: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is unique due to the presence of deuterium atoms, which impart distinct chemical and physical properties. These properties can lead to improved stability, altered reaction kinetics, and potential therapeutic benefits compared to non-deuterated analogs.
Propriétés
IUPAC Name |
1,2,5-trideuterio-4-(trideuteriomethyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-RSRPWSGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(N1[2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)


![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)






![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)
